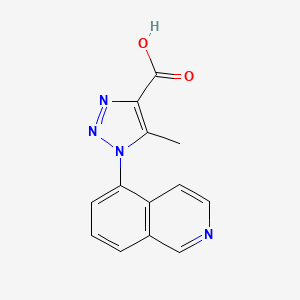

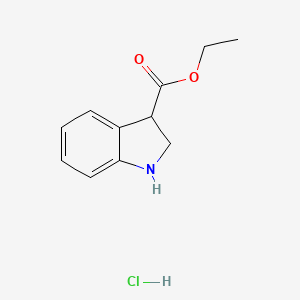

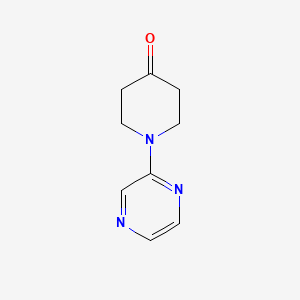

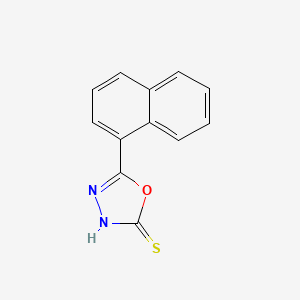

5-(Naphthalen-1-yl)-1,3,4-oxadiazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Naphthalene derivatives, such as the one you mentioned, are a class of organic compounds that are widely used in various fields due to their unique properties. They are often used in the synthesis of dyes, pharmaceuticals, and agrochemicals .

Synthesis Analysis

The synthesis of naphthalene derivatives typically involves multi-step procedures. For example, a series of 1,2,4-triazole and naphthalene analogs were synthesized in good yield by a multi-step synthetic procedure .

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be determined using various spectroscopic techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV-vis spectral methods .

Chemical Reactions Analysis

The chemical reactions involving naphthalene derivatives can be complex and varied, depending on the specific derivative and the conditions under which the reactions are carried out .

Physical And Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can be determined using a variety of techniques. These properties can include things like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Biological Activities

Naphthalene derivatives, such as “5-(Naphthalen-1-yl)-1,3,4-oxadiazole-2-thiol”, have shown a wide range of biological activities. These include antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation activities . This makes them of great interest as potent lead compounds for medicinal chemistry researches .

Organic Material Science

The presence of the naphthalene moiety in the molecule suggests potential applications in the development of novel organic materials with interesting optoelectronic properties. Further research is needed to explore its potential use in organic light-emitting diodes (OLEDs) or organic solar cells.

Synthesis of Novel Compounds

“5-(Naphthalen-1-yl)-1,3,4-oxadiazole-2-thiol” can be used in the synthesis of new compounds. For instance, some new (naphthalen-1-yl-selenyl)acetic acids derivatives have been synthesized using naphthylselenols or naphthylselenocyanates .

4. Potential Ligand for Nicotinic Acid Receptors 5-NNA bears structural similarity to nicotinic acid, a known ligand for nicotinic acid receptors (nAChRs) found in the nervous system. nAChRs are involved in various neurological functions, and their modulation is implicated in several diseases.

Control of Microbial Infection

Naphthalenes have been used in the control of microbial infection . Several naphthalene containing drugs are available, such as nafacillin, naftifine, tolnaftate, terbinafine, etc .

Antifungal and Antibacterial Agents

Many selenium containing organic molecules are antibacterial and antifungal agents . Organoselenium compounds are commonly employed as useful and powerful reagents in organic synthesis .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

5-naphthalen-1-yl-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS/c16-12-14-13-11(15-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQZHFCLUMQFBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=S)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Naphthalen-1-yl)-1,3,4-oxadiazole-2-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.